2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride 2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448915
InChI: InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
SMILES: C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13448915

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride -

Specification

Molecular Formula C12H16Cl3NO
Molecular Weight 296.6 g/mol
IUPAC Name 2-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Standard InChI Key LVJLDCZQYWEIIR-UHFFFAOYSA-N
SMILES C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Structural Characterization and Nomenclature

Comparison with Analogous Compounds

CompoundCAS No.Substituent PositionsMolecular Weight
2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine HCl1289385-31-43,4-dichloro296.6 g/mol
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine HCl1289388-68-62,6-dichloro296.6 g/mol
Target Compound (Hypothetical)-2,4-dichloro~296.6 g/mol

Synthesis and Preparation

General Synthetic Approach

The synthesis of dichlorobenzyloxymethyl-pyrrolidine derivatives typically involves nucleophilic substitution or alkylation reactions. For example:

  • Pyrrolidine Alkylation: Reaction of pyrrolidine with a dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃).

  • Salt Formation: Conversion to the hydrochloride salt via treatment with HCl to enhance solubility and stability .

Key Reagents and Conditions

StepReagents/ConditionsYield (Analogous)
Alkylation2,4-Dichlorobenzyl chloride, K₂CO₃, DMF~70-90%
Salt FormationHCl (aq.), room temperatureQuantitative

Physical and Chemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility, making it suitable for biological studies. Stability is enhanced by the absence of reactive functional groups beyond the pyrrolidine nitrogen and ether linkage.

Spectroscopic Data (Hypothetical)

SpectroscopyExpected Data (Analogous to 3,4-Dichloro)
¹H NMRδ 1.5–2.5 (pyrrolidine CH₂), δ 3.5–4.0 (OCH₂), δ 7.2–8.0 (aromatic H)
IRPeaks at 2850–2950 cm⁻¹ (C-H stretch), 1100–1250 cm⁻¹ (C-O-C)

Pharmaceutical and Biological Relevance

Structure-Activity Relationships (SAR)

  • Substituent Position: The 2,4-dichloro arrangement may modulate receptor binding compared to 3,4- or 2,6-dichloro isomers .

  • Stereochemistry: Chiral centers in pyrrolidine derivatives influence pharmacokinetics and selectivity .

Research Gaps and Future Directions

Unresolved Questions

  • Biological Activity: No direct data exists on the 2,4-dichloro isomer’s efficacy or toxicity.

  • Synthetic Challenges: Scalability of alkylation reactions with 2,4-dichlorobenzyl halides.

Strategic Recommendations

Focus AreaAction Items
Synthetic OptimizationExplore continuous-flow systems for improved yield .
Biological ProfilingScreen against CETP or GPCR targets using in vitro assays .

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